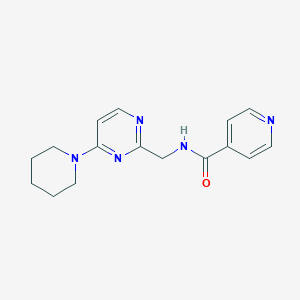
N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-amino-2-fluorophenyl)-3-(morpholin-4-yl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as AFM13 and is a small molecule inhibitor that targets the CD30 receptor on cancer cells.
Wissenschaftliche Forschungsanwendungen
Chemotherapeutic Treatment of Advanced Colorectal Cancer
Advanced colorectal cancer has been a significant focus of clinical research to improve treatment outcomes. Despite extensive trials, 5-fluorouracil (5-FU) remains the most active single agent for this condition. Research efforts to enhance 5-FU's efficacy, including combinations with methotrexate, cisplatin, folinic acid, and N-(phosphonacetyl)-L-aspartic acid (PALA), are ongoing. The combination of 5-FU and folinic acid has shown the most success, suggesting patient survival improvement compared to 5-FU alone. These findings underline the critical role of 5-FU and its combinations in treating advanced colorectal cancer and the need for continuous innovation in chemotherapy regimens (Abbruzzese & Levin, 1989).
Pharmacogenetics in Colorectal Cancer Therapy
The combination of irinotecan with 5-fluorouracil/folinic acid or oxaliplatin with 5-fluorouracil/folinic acid significantly increases response rates and survival in metastatic colorectal cancer. However, systemic therapy's side effects, like myelotoxicity, neurotoxicity, or gastrointestinal toxicity, pose major challenges. The efficacy and toxicity of anticancer drugs are influenced by drug metabolism and transport enzymes, highlighting the need for biomarkers to tailor drug types, combinations, and doses to individual patients. This personalized approach is essential for optimizing treatment efficacy and minimizing toxicity (Mohelníková-Duchoňová, Melichar, & Souček, 2014).
Behavioral Pharmacology and Antidepressant Potential
The anxiolytic and antidepressant potential of selective 5-HT1B antagonists has been explored, demonstrating their utility in treating anxiety and affective disorders. Such research contributes to the understanding of neurotransmitter systems' role in psychiatric conditions and the development of targeted therapies (Hudzik et al., 2003).
G Protein-Biased Kappa Agonists and Pain Management
The development of G protein-biased kappa agonists aims to reduce pain and itch with fewer side effects, such as anhedonia and psychosis, associated with unbiased kappa opioid agonists. This research direction holds promise for improving pain management strategies, especially for conditions inadequately addressed by current treatments (Mores et al., 2019).
Acrylamide Detection in Processed Foods
The neurotoxic and carcinogenic properties of acrylamide, which occurs in baked and fried foods, necessitate accurate detection methods. Biosensors offer a rapid, sensitive, and specific solution for monitoring acrylamide levels in food, contributing to public health safety by enabling the identification and regulation of this compound in the food supply (Pundir, Yadav, & Chhillar, 2019).
Eigenschaften
IUPAC Name |
N-(5-amino-2-fluorophenyl)-3-morpholin-4-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN3O2/c14-11-2-1-10(15)9-12(11)16-13(18)3-4-17-5-7-19-8-6-17/h1-2,9H,3-8,15H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIQZAFMCSRPJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=C(C=CC(=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-fluorobenzyl)-7-((naphthalen-1-ylmethyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2628752.png)
![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2628753.png)
![9-(3,4-dimethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![4-(2,4-Dichlorobenzyl)-8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2628756.png)


![3-benzyl-N-isopropyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2628759.png)
![(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B2628760.png)

![(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2628763.png)
![N-({[2,2'-bifuran]-5-yl}methyl)-3-(2-fluorophenyl)propanamide](/img/structure/B2628765.png)

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2628768.png)